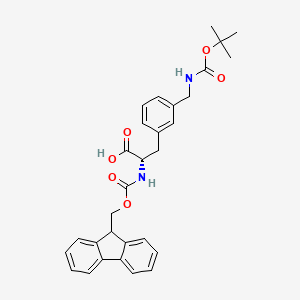
Fmoc-L-3-Aminomethylphe(Boc)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Fmoc-L-3-Aminomethylphe(Boc)” is a compound that is commonly used in peptide synthesis . The compound is known for its self-assembly features and potential applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
Synthesis Analysis
The synthesis of “Fmoc-L-3-Aminomethylphe(Boc)” involves a solid-phase protocol leading to selectively protected amino alcohol intermediates, followed by oxidation to yield the desired di- or polycationic amino acid building blocks . The synthetic sequence comprises loading of (S)-1-(p-nosyl)aziridine-2-methanol onto a freshly prepared trityl bromide resin, followed by ring opening with an appropriate primary amine .Molecular Structure Analysis
The molecular formula of “Fmoc-L-3-Aminomethylphe(Boc)” is C30H32N2O6 . This compound is a derivative of phenylalanine, which is an essential amino acid with the formula C9H11NO2 .Chemical Reactions Analysis
The Fmoc group in “Fmoc-L-3-Aminomethylphe(Boc)” is a base-labile protecting group used in organic synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .Physical And Chemical Properties Analysis
The physical and chemical properties of “Fmoc-L-3-Aminomethylphe(Boc)” include its molecular weight, which is 516.58 , and its linear formula, which is C30H32N2O6 .科学的研究の応用
Peptide Synthesis
Fmoc-L-3-Aminomethylphe(Boc): is extensively used in peptide synthesis as a building block for peptides and proteins. Its protective groups, Fmoc and Boc, allow for the selective deprotection of amino acids during the synthesis process, enabling the formation of complex peptide structures. This compound is crucial in synthesizing therapeutic peptides and studying protein functions and interactions .
Self-Assembly and Nanostructure Formation
Research has shown that Fmoc-protected amino acids can self-assemble into various nanostructures, such as fibers, micelles, and tubes. These structures have potential applications in creating bio-organic scaffolds and can be used in the design of nanomaterials for drug delivery, tissue engineering, and biosensing .
Gelation Agents
Fmoc-L-3-Aminomethylphe(Boc) derivatives have been studied for their ability to act as gelation agents. They can form stable thermo-reversible organogels in different solvents, which could be utilized in creating novel materials for environmental and biomedical applications, such as drug encapsulation and release .
Biochemical and Pharmaceutical Applications
This compound’s versatility extends to various biochemical and pharmaceutical applications. It can modulate enzyme activity, influence protein structure and function, and regulate hormone activity. These properties make it valuable for developing new medications and studying biological pathways .
Synthesis of Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of peptides. Fmoc-L-3-Aminomethylphe(Boc) is used in the synthesis of these compounds, which are important in drug discovery for diseases where peptides play a key role, such as cancer and metabolic disorders .
Organic Compound Synthesis
The compound is also employed in the synthesis of various organic compounds, including nucleotides, carbohydrates, and lipids. Its ability to act as a substrate or building block makes it a valuable tool in organic chemistry, aiding in the creation of complex molecules for research and industrial purposes .
作用機序
Target of Action
Fmoc-L-3-Aminomethylphe(Boc) is primarily used as a protected amino acid derivative in the field of peptide synthesis . It serves as a versatile building block in the solid-phase peptide synthesis (SPPS) process . The primary targets of this compound are the amino groups in the peptide chain that are being synthesized .
Mode of Action
The compound Fmoc-L-3-Aminomethylphe(Boc) is used as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective addition of amino acids to the peptide chain during synthesis .
Biochemical Pathways
The primary biochemical pathway involved with Fmoc-L-3-Aminomethylphe(Boc) is the peptide synthesis pathway . This compound plays a crucial role in the step-by-step addition of amino acids to a growing peptide chain . The Fmoc group is removed by a base, usually piperidine, allowing the next amino acid to be added to the chain .
Pharmacokinetics
The compound’s properties such as its molecular weight (51659) and its solid physical form may influence its solubility and stability .
Result of Action
The result of the action of Fmoc-L-3-Aminomethylphe(Boc) is the successful synthesis of peptides with the correct sequence of amino acids . The Fmoc group protects the amino groups during synthesis, preventing unwanted side reactions and ensuring the correct structure of the final peptide .
Action Environment
The action of Fmoc-L-3-Aminomethylphe(Boc) is typically carried out in an inert atmosphere at room temperature . These conditions help to prevent unwanted reactions and ensure the stability of the compound . The compound’s action, efficacy, and stability can be influenced by factors such as temperature, pH, and the presence of other reactive substances .
将来の方向性
The future directions of “Fmoc-L-3-Aminomethylphe(Boc)” are likely to be influenced by the ongoing research into the self-organization and applications of Fmoc-modified simple biomolecules . These compounds have been shown to possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-10-8-9-19(15-20)16-26(27(33)34)32-29(36)37-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXDODPHMWMJCQ-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-3-Aminomethylphe(Boc) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

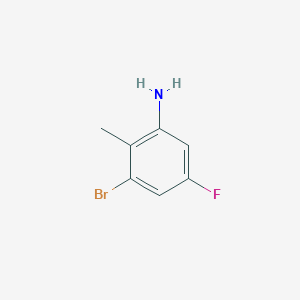
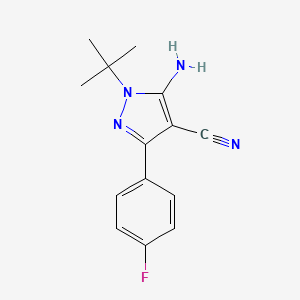
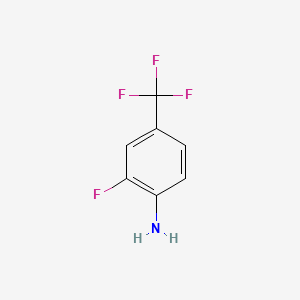
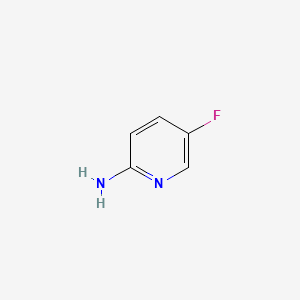
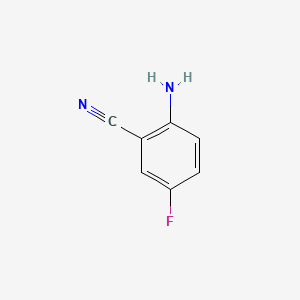
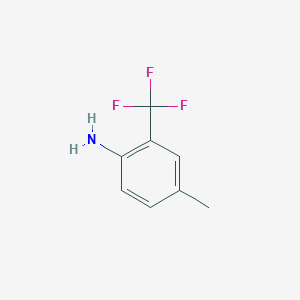

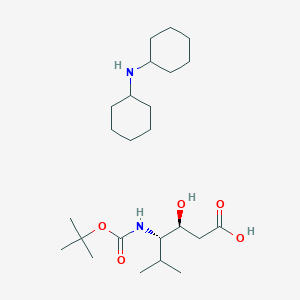





![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)